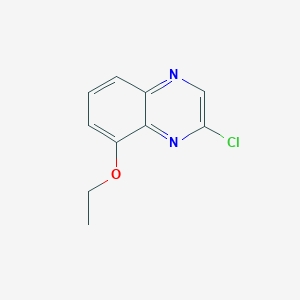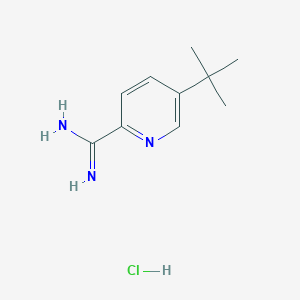
6-Butoxyquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a butoxy group at the 6th position and an amino group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxyquinolin-3-amine can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid.
Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method is known for producing quinoline derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as transition metals or ionic liquids may be employed to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
6-Butoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens, sulfonyl chlorides, alkylating agents, Lewis acids as catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
6-Butoxyquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Butoxyquinolin-3-amine involves its interaction with various molecular targets. It can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. The specific pathways and targets depend on the biological context and the functional groups present on the quinoline ring.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar structure but without the butoxy and amino groups.
6-Methoxyquinolin-3-amine: Similar structure with a methoxy group instead of a butoxy group.
6-Ethoxyquinolin-3-amine: Similar structure with an ethoxy group instead of a butoxy group.
Uniqueness
6-Butoxyquinolin-3-amine is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
属性
CAS 编号 |
1365942-67-1 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
6-butoxyquinolin-3-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-3-6-16-12-4-5-13-10(8-12)7-11(14)9-15-13/h4-5,7-9H,2-3,6,14H2,1H3 |
InChI 键 |
PQWIUCFTIWALFY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC2=CC(=CN=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)



![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)






